N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide
Description
The compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide (hereafter referred to as the target compound) is a synthetic amide derivative featuring a 3,4,5-trimethoxybenzamide core linked to a 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline moiety. Notably, describes N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide (C20H24N2O5S), which differs by the absence of the 4-methoxy group . This discrepancy underscores the importance of substituent positioning in modulating physicochemical and biological properties.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-10-6-7-14-11-16(8-9-17(14)23)22-21(24)15-12-18(27-2)20(29-4)19(13-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAHSMXHCNHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
*Hypothetical formula based on structural similarity; †Estimated via analogy to .
Key Observations :
- Heterocyclic Moieties : Furan-containing derivatives (e.g., 4a, 2b) exhibit higher melting points (214–263°C), suggesting greater crystallinity due to planar aromatic systems. In contrast, thiazole derivatives (e.g., 58–61) show lower synthetic yields (6–39%), likely due to steric challenges in cyclization .
- logP Trends : The ethanesulfonyl group in reduces hydrophobicity (logP = 2.71) compared to bulkier aryl substituents, which may improve solubility but reduce membrane permeability .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural composition characterized by:
- Tetrahydroquinoline moiety : This structure is often associated with various pharmacological activities.
- Ethanesulfonyl group : Enhances solubility and interaction with biological targets.
- Trimethoxybenzamide : Contributes to its chemical reactivity and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 464.58 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline : Starting from aniline and an α,β-unsaturated carbonyl compound under reductive conditions.
- Sulfonylation : Introduction of the ethanesulfonyl group using ethanesulfonyl chloride in the presence of a base such as pyridine.
- Coupling Reaction : The final product is formed by coupling with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Inhibition of Bacterial Growth : Studies have shown that related sulfonamide derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways and may inhibit cyclooxygenase (COX) enzymes which are critical in the inflammatory process.
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound may exhibit selective toxicity against cancer cell lines. For example:
- Case Study : A study on similar tetrahydroquinoline derivatives indicated that they could induce apoptosis in various cancer cell lines through mitochondrial pathways .
Table 1: Summary of Biological Activities
Scientific Research Applications
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide can be achieved through various organic reactions. These methods often involve the coupling of the tetrahydroquinoline core with the trimethoxybenzamide through standard amide formation techniques.
Synthesis Methods Overview
| Method | Description |
|---|---|
| Amide Formation | Reaction between amine and carboxylic acid derivatives. |
| Nucleophilic Substitution | Involves substituting functional groups to enhance biological activity. |
| Hydrolysis | Potentially used for modifying sulfonamide groups for improved solubility or reactivity. |
Case Studies and Research Insights
Despite the lack of extensive literature specifically on this compound, related studies highlight the importance of its structural components:
- Tetrahydroquinoline Derivatives : Research has shown that modifications to the tetrahydroquinoline structure can significantly affect pharmacological properties. For example, studies indicate that introducing various substituents can enhance binding affinity to biological targets.
- Sulfonamide Antibiotics : The sulfonamide class has a long history in antibiotic development. Investigations into the mechanisms of action reveal that these compounds often inhibit bacterial folate synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
